

# Ethyl 4-oxoheptanoate entry in PubChem chemical database.

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## Compound of Interest

Compound Name: Ethyl 4-oxoheptanoate

Cat. No.: B1313882

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## Ethyl 4-oxoheptanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ethyl 4-oxoheptanoate**, a keto-ester with the molecular formula  $C_9H_{16}O_3$ , serves as a versatile building block in organic synthesis.<sup>[1]</sup> Its chemical structure, featuring both a ketone and an ester functional group, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, and a representative synthetic protocol for **ethyl 4-oxoheptanoate**, based on its entry in the PubChem chemical database (CID 12271529).

## Chemical and Physical Properties

The fundamental properties of **ethyl 4-oxoheptanoate** are summarized below, providing essential data for its handling, application in reactions, and analytical characterization.<sup>[1]</sup>

Property	Value	Source
Molecular Formula	C9H16O3	PubChem[1]
Molecular Weight	172.22 g/mol	PubChem[1]
IUPAC Name	ethyl 4-oxoheptanoate	PubChem[1]
CAS Number	14369-94-9	PubChem[1]
Canonical SMILES	CCCC(=O)CCC(=O)OCC	PubChem[1]
InChI	InChI=1S/C9H16O3/c1-3-5-8(10)6-7-9(11)12-4-2/h3-7H2,1-2H3	PubChem[1]
InChIKey	UEHFASAMWCNVSU-UHFFFAOYSA-N	PubChem[1]

## Computed Properties

The following table details the computed physicochemical properties of **ethyl 4-oxoheptanoate**, which are valuable for predicting its behavior in various systems.

Property	Value	Source
XLogP3	0.9	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	7	PubChem
Exact Mass	172.109944368	PubChem[1]
Monoisotopic Mass	172.109944368	PubChem[1]
Topological Polar Surface Area	43.4 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	12	PubChem
Complexity	152	PubChem[1]

## Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **ethyl 4-oxoheptanoate**. The PubChem database indicates the availability of the following spectral information.

Spectrum Type	Details	Source
<sup>1</sup> H NMR	Data available from Varian CFT-20 instrument.	PubChem[1]
<sup>13</sup> C NMR	Data available.	PubChem[1]
Mass Spectrometry	GC-MS data available.	PubChem[1]
Infrared (IR) Spectroscopy	FTIR (neat, capillary cell) and vapor phase IR data available.	PubChem[1]

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **ethyl 4-oxoheptanoate** is not readily available in the PubChem database, a plausible and representative synthetic method can be derived from the well-established acetoacetic ester synthesis. This method involves the alkylation of an enolate of a  $\beta$ -keto ester.

### Representative Synthesis of **Ethyl 4-oxoheptanoate** via Acetoacetic Ester Synthesis

This protocol describes a general procedure for the synthesis of  $\gamma$ -keto esters, adapted for the specific synthesis of **ethyl 4-oxoheptanoate**.

Materials:

- Ethyl acetoacetate
- Sodium ethoxide
- Anhydrous ethanol
- Propyl bromide

- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- 5% aqueous sodium hydroxide solution
- 6 M hydrochloric acid

Procedure:

- **Enolate Formation:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen). To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise with stirring.
- **Alkylation:** After the addition is complete, add propyl bromide (1.1 equivalents) dropwise to the reaction mixture. Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
- **Work-up and Purification of the Intermediate:** Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Remove the ethanol under reduced pressure. Extract the remaining aqueous residue with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate the filtrate under reduced pressure to obtain the crude alkylated intermediate.
- **Hydrolysis (Saponification):** Cool the reaction mixture to room temperature and add a 5% aqueous solution of sodium hydroxide (2.5 equivalents). Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis of the ester.
- **Decarboxylation:** After cooling, carefully acidify the reaction mixture with 6 M hydrochloric acid until the evolution of carbon dioxide ceases. This step should be performed in a well-ventilated fume hood.
- **Final Work-up and Purification:** Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous

magnesium sulfate. The solvent is then removed under reduced pressure, and the resulting crude **ethyl 4-oxoheptanoate** can be purified by vacuum distillation.

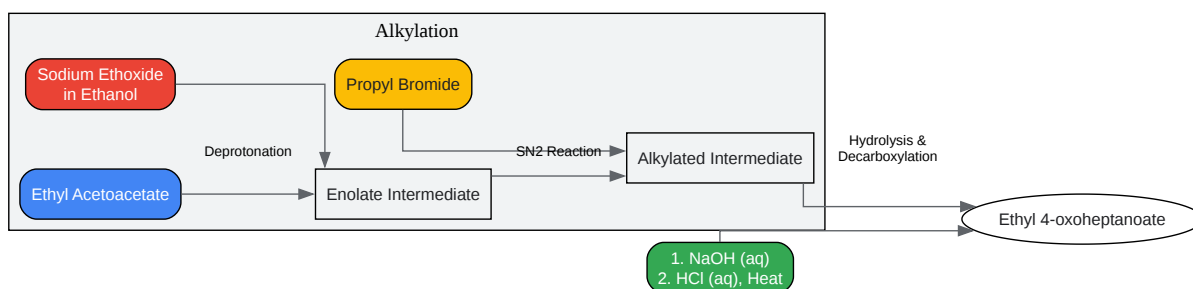
## Biological Activity

Currently, there is no specific information available in the PubChem database regarding the biological activity or signaling pathways associated with **ethyl 4-oxoheptanoate**. This suggests that the compound may not have been extensively studied in a biological context, presenting a potential area for future research.

## Visualizations

### Synthetic Workflow for **Ethyl 4-oxoheptanoate**

The following diagram illustrates a plausible synthetic workflow for **ethyl 4-oxoheptanoate** based on the acetoacetic ester synthesis.

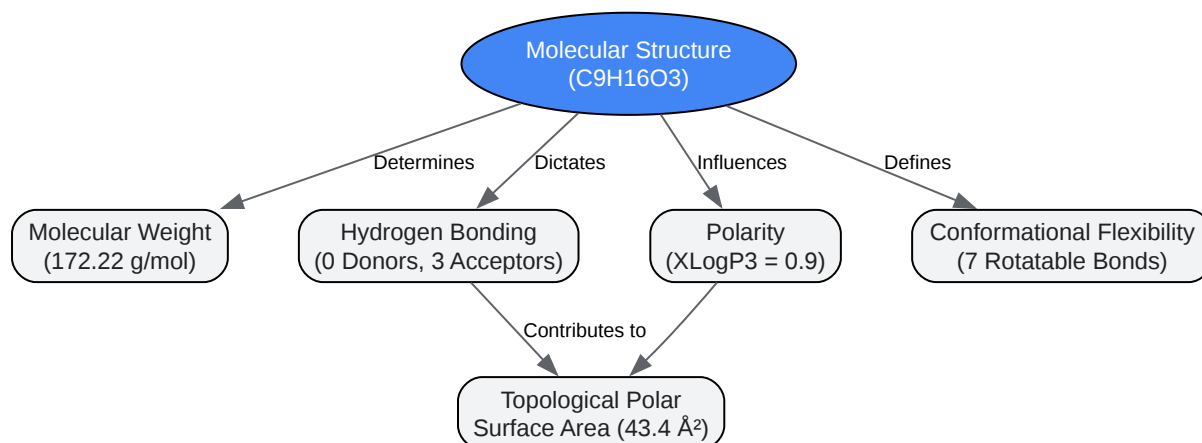


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Caption: A plausible synthetic workflow for **ethyl 4-oxoheptanoate**.

### Logical Relationship of Physicochemical Properties

The following diagram illustrates the logical relationship between the structure of **ethyl 4-oxoheptanoate** and its key physicochemical properties.



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Caption: Relationship between structure and key properties.

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## References

- 1. Ethyl 4-oxoheptanoate | C9H16O3 | CID 12271529 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)